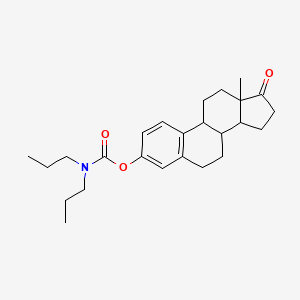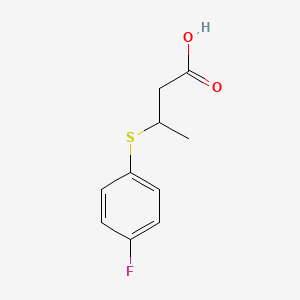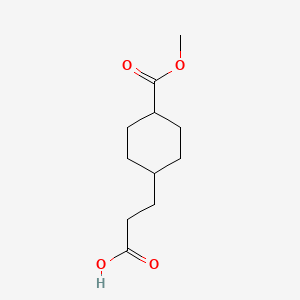
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one is a synthetic compound derived from the steroidal structure of estradiol. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with specific biological targets, making it a subject of interest for researchers.
準備方法
The synthesis of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with estradiol, a naturally occurring steroid.
Functional Group Modification: The hydroxyl groups on estradiol are protected using suitable protecting groups.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through a series of reactions, including amination and carbonylation.
Formation of the Final Compound: The protected hydroxyl groups are deprotected, and the final compound is formed through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes.
科学的研究の応用
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: Researchers study its interactions with cellular receptors to understand its biological activity.
Medicine: It has potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves its interaction with specific molecular targets, such as estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. This modulation can lead to effects like cell proliferation, differentiation, and apoptosis, depending on the context of its use.
類似化合物との比較
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one can be compared with other similar compounds, such as:
Estradiol: The parent compound, which has a similar steroidal structure but lacks the dipropylamino group.
Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
The uniqueness of this compound lies in its modified structure, which imparts different biological activities and potential therapeutic applications compared to its analogs.
特性
分子式 |
C25H35NO3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dipropylcarbamate |
InChI |
InChI=1S/C25H35NO3/c1-4-14-26(15-5-2)24(28)29-18-7-9-19-17(16-18)6-8-21-20(19)12-13-25(3)22(21)10-11-23(25)27/h7,9,16,20-22H,4-6,8,10-15H2,1-3H3 |
InChIキー |
SHFOTONKLZJXED-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)




![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)

![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)




